4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid
Description
Properties
IUPAC Name |
4-chloro-3-[(4-sulfamoylphenyl)methylsulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O6S2/c15-12-6-3-10(14(18)19)7-13(12)25(22,23)17-8-9-1-4-11(5-2-9)24(16,20)21/h1-7,17H,8H2,(H,18,19)(H2,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBBWVHYYRJPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid typically involves multiple steps:
Chlorination: The starting material, benzoic acid, undergoes chlorination to introduce the chlorine atom at the desired position.
Sulfonation: The chlorinated benzoic acid is then subjected to sulfonation to introduce the sulfonamide group.
Coupling Reaction: The final step involves a coupling reaction with 4-sulfamoylbenzyl chloride to form the target compound
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The sulfonamide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Amines and other reduced forms of the compound.
Oxidation: Oxidized derivatives with additional functional groups
Scientific Research Applications
4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its role as a metabolite of antihypertensive agents and its potential pharmacological properties.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets enzymes involved in the metabolism of tripamide and clopamide.
Pathways Involved: The compound affects pathways related to blood pressure regulation and diuretic activity
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid with key analogs, highlighting structural variations, molecular formulas, and available
*Hypothetical formula based on structural analysis.
†Calculated based on formula.
Key Structural and Functional Insights:
Substituent Effects on Polarity and Bioavailability: The target compound’s dual sulfamoyl groups (one directly attached, one via a methylene bridge) likely increase polarity and hydrogen-bonding capacity compared to analogs with alkyl or aryl substituents (e.g., dimethylsulfamoyl in ). This could influence solubility and membrane permeability.
Steric and Electronic Modifications :
- Bulky substituents like 3-chloro-4-methylphenyl () introduce steric hindrance, which may affect binding to enzymatic targets.
- Electron-withdrawing groups (e.g., fluorine in ) can increase the acidity of the benzoic acid moiety, altering pharmacokinetics.
Pharmaceutical Relevance :
- Simpler analogs like 4-chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7, ) are documented as intermediates in diuretic synthesis. The target compound’s extended structure may offer improved target specificity or resistance to metabolic degradation.
Biological Activity
4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This compound features a chloro group and sulfonamide functionalities, which are often associated with various pharmacological effects.
- Molecular Formula : C13H10ClN2O4S
- Molecular Weight : 305.75 g/mol
- CAS Number : 1205-30-7
- IUPAC Name : 4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of sulfonamide compounds, including 4-chloro-3-sulfamoylbenzoic acid, exhibit significant antimicrobial properties. The compound has shown efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 100 µg/mL |
In a study evaluating the antimicrobial properties of similar compounds, it was found that the presence of the sulfonamide group enhances the antibacterial activity against specific strains, particularly those resistant to conventional antibiotics .
The mechanism by which 4-chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid exerts its antimicrobial effects is primarily through inhibition of bacterial folate synthesis. This is achieved by competitively inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate in bacteria .
Toxicity Studies
Toxicity assessments are crucial for understanding the safety profile of this compound. In vitro studies involving Daphnia magna (a standard model for aquatic toxicity) indicated moderate toxicity levels, suggesting that while the compound is effective against pathogens, its environmental impact must be considered .
Case Studies
- Antimicrobial Efficacy in Clinical Isolates : A study conducted on clinical isolates from patients with urinary tract infections demonstrated that compounds similar to 4-chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid showed significant inhibition against resistant strains of E. coli and Klebsiella pneumoniae .
- Biofilm Formation Inhibition : Another investigation revealed that this compound effectively inhibited biofilm formation in Staphylococcus aureus, with an MBEC (Minimum Biofilm Eradication Concentration) value of 125 µg/mL. This property is particularly important in treating chronic infections where biofilms are prevalent .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 4-chloro-3-sulfamoylbenzoic acid derivatives, and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via sulfonylation of an aminobenzoic acid precursor. For example, reacting 4-amino-3-chlorobenzoic acid with sulfamoyl chloride under basic conditions (pH 8–9 maintained by sodium carbonate) at room temperature yields the sulfonamide derivative. Precipitation is achieved by acidifying the reaction mixture (pH 1–2 with HCl), followed by recrystallization from methanol .
- Key Parameters :
| Parameter | Condition |
|---|---|
| Reactant ratio | 1:1.2 (aminobenzoic acid:sulfamoyl chloride) |
| Solvent | Water |
| Temperature | Room temperature |
| Workup | Acid precipitation, methanol recrystallization |
Q. What analytical techniques are most effective for structural confirmation of this compound?
- X-ray crystallography is ideal for resolving the molecular structure. Software suites like APEX2 and SAINT are used for data collection and refinement, while SADABS corrects absorption effects. For example, intermolecular interactions (O–H⋯O, C–H⋯O, N–H⋯O) can be mapped to confirm dimeric motifs .
- Spectroscopic methods :
- NMR : Assign peaks for sulfonamide (–SO₂NH–) and carboxylic acid (–COOH) groups.
- FT-IR : Confirm S=O (1150–1300 cm⁻¹) and N–H (3300 cm⁻¹) stretches.
Q. What common chemical reactions are observed in derivatives of this compound?
- Oxidation : The sulfonamide group may form sulfone derivatives under strong oxidizing agents (e.g., KMnO₄).
- Reduction : The –SO₂– group can be reduced to –S– using agents like LiAlH₄ .
- Substitution : Chlorine at the 4-position can undergo nucleophilic displacement with amines or alkoxides .
Advanced Research Questions
Q. How does the sulfonamide moiety in this compound influence its biological activity, particularly enzyme inhibition?
- Mechanism : Sulfonamides act as competitive inhibitors by mimicking the transition state of enzyme substrates. For example, they may bind to carbonic anhydrase via coordination of the sulfonamide nitrogen to the zinc ion in the active site. Structural analogs with electron-withdrawing groups (e.g., –Cl) enhance binding affinity .
- Optimization : Introduce substituents at the phenyl ring to modulate steric and electronic effects. Fluorine or trifluoromethyl groups improve metabolic stability .
Q. What experimental approaches are used to study the environmental fate of this compound?
- Environmental partitioning : Assess solubility (logP), soil adsorption (Kd), and bioaccumulation potential using OECD guidelines.
- Degradation studies :
- Abiotic : Hydrolysis under varying pH (e.g., pH 4–9 at 50°C).
- Biotic : Microbial degradation in soil/water systems monitored via LC-MS .
- Table : Key Environmental Parameters
| Parameter | Method |
|---|---|
| Hydrolysis half-life | OECD 111 (pH 7, 25°C) |
| Soil adsorption | Batch equilibrium (OECD 106) |
Q. How can computational modeling aid in optimizing this compound for targeted drug delivery?
- Molecular docking : Screen against target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina. Prioritize derivatives with high docking scores and favorable binding poses.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity .
- ADMET prediction : Use tools like SwissADME to estimate permeability (LogP), bioavailability, and toxicity risks .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
